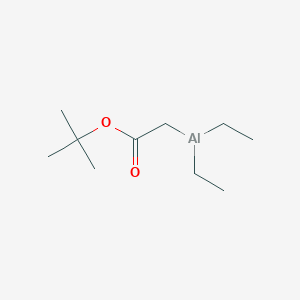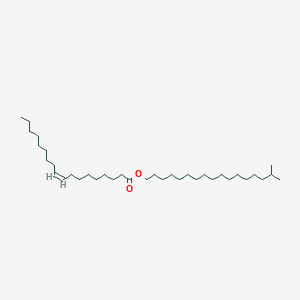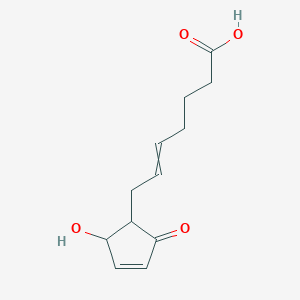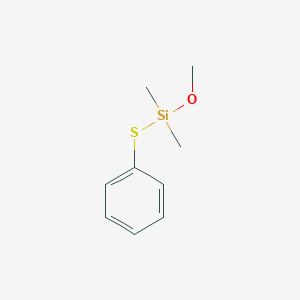![molecular formula C15H26IOP B14609995 Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide CAS No. 60998-17-6](/img/structure/B14609995.png)
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is a quaternary phosphonium salt that features a phosphine center bonded to a 2-hydroxyphenyl group and two tert-butyl groups, with an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide typically involves the reaction of di-tert-butylphosphine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of an inert atmosphere and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphonium salts, and metal-phosphine complexes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a different counterion, used in similar catalytic applications.
2,6-Di-tert-butylphenol: A related compound used as an antioxidant and stabilizer in polymers.
2,6-Di-tert-butylpyridine: Used as a proton trapping agent in polymerization reactions.
Uniqueness
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is unique due to its specific combination of a phosphine center with a 2-hydroxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions .
Propriétés
Numéro CAS |
60998-17-6 |
|---|---|
Formule moléculaire |
C15H26IOP |
Poids moléculaire |
380.24 g/mol |
Nom IUPAC |
ditert-butyl-[(2-hydroxyphenyl)methyl]phosphanium;iodide |
InChI |
InChI=1S/C15H25OP.HI/c1-14(2,3)17(15(4,5)6)11-12-9-7-8-10-13(12)16;/h7-10,16H,11H2,1-6H3;1H |
Clé InChI |
ABIQNMTTZUTCND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[PH+](CC1=CC=CC=C1O)C(C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)


![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)
![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)





